molecular formula C17H22FN3S B4038848 N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}tetrahydro-2H-thiopyran-4-amine

N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}tetrahydro-2H-thiopyran-4-amine

Cat. No.: B4038848
M. Wt: 319.4 g/mol
InChI Key: PUIYUHOGXKEZSF-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}tetrahydro-2H-thiopyran-4-amine is a useful research compound. Its molecular formula is C17H22FN3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.15184705 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, including structures related to the requested compound, shows their utility as synthons for heterocyclic α-amino acids. These compounds have been utilized in the preparation of tripeptides, demonstrating their importance in peptide synthesis and the study of peptide conformations in solution and the solid state (Strässler, Linden, & Heimgartner, 1997).

Corrosion Inhibition

Bipyrazolic compounds, closely related to the requested structure, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. This research highlights the potential of these compounds as efficient corrosion inhibitors, opening avenues for their application in protecting metals against corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Anti-inflammatory and Analgesic Activities

The anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities of 4H-thieno[3,4-c]pyrazole derivatives, including compounds with structural similarities to the requested chemical, have been investigated. These activities suggest the therapeutic potential of such compounds in treating various conditions related to inflammation and pain (Menozzi et al., 1992).

Synthesis of Fluorinated Pyrazoles

Research into the development of synthetic strategies for 3-amino-4-fluoropyrazoles, which share a fluorinated aromatic component with the requested compound, underscores their significance as building blocks in medicinal chemistry. These compounds' functional groups allow for further chemical modifications, highlighting their versatility in drug development (Surmont et al., 2011).

Anticoccidial and Antimicrobial Activity

The antimicrobial and anticoccidial activities of 5-amino derivatives of dihydro-2H-pyrans, including structural motifs similar to the requested compound, have been explored. Such studies indicate the potential use of these compounds in developing new antimicrobial and anticoccidial agents (Georgiadis, 1976).

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]thian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3S/c1-12-17(11-19-15-7-9-22-10-8-15)13(2)21(20-12)16-5-3-14(18)4-6-16/h3-6,15,19H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYUHOGXKEZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CNC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}tetrahydro-2H-thiopyran-4-amine
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N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}tetrahydro-2H-thiopyran-4-amine
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N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}tetrahydro-2H-thiopyran-4-amine
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N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}tetrahydro-2H-thiopyran-4-amine
Reactant of Route 5
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N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}tetrahydro-2H-thiopyran-4-amine
Reactant of Route 6
N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}tetrahydro-2H-thiopyran-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.